molecular formula C13H15BrN4O2 B2952608 N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-5-bromonicotinamide CAS No. 2034231-88-2

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-5-bromonicotinamide

Cat. No. B2952608
CAS RN: 2034231-88-2
M. Wt: 339.193
InChI Key: RYPTVJMWKHBXTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Chemical Reactions Analysis

Pyrazole derivatives have been used in various chemical reactions. For example, NNN pincer palladium (II) complexes with N- (2- (1H-pyrazol-1-yl)phenyl)-picolinamide ligands have been used in Heck coupling reactions .

Scientific Research Applications

Catalysis in Heck Coupling Reaction

This compound has been utilized in the synthesis of NNN pincer palladium(II) complexes which are applied in catalysis for Heck coupling reactions . These reactions are crucial for forming carbon-carbon bonds in organic synthesis, particularly in the pharmaceutical industry.

Esterification Reactions

The related chemistry of this compound includes its role in esterification reactions. It’s used to form 2-trimethylsilylethyl esters without the need for an exogenous promoter or catalyst . This is particularly useful in the synthesis of protecting groups for organic molecules.

Antimicrobial Potential

Compounds derived from the pyrazole moiety of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-5-bromonicotinamide have shown significant antimicrobial potential. This includes activity against a variety of pathogens, making it a valuable asset in the development of new antimicrobial agents .

Antitubercular Activity

Derivatives of this compound have been synthesized and evaluated for their anti-tubercular potential against Mycobacterium tuberculosis . Some derivatives have shown potent activity, suggesting potential applications in tuberculosis treatment .

Antileishmanial and Antimalarial Evaluation

The compound has been part of studies for its antileishmanial and antimalarial properties. Molecular simulation studies have justified its potent in vitro activity against certain parasites, indicating its therapeutic potential .

Free Radical Reactions

The compound’s structure allows for reactions at the benzylic position, which can be utilized in free radical reactions. This is important in synthetic organic chemistry, where such reactions are used to create complex molecules .

properties

IUPAC Name

5-bromo-N-[2-(2-pyrazol-1-ylethoxy)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN4O2/c14-12-8-11(9-15-10-12)13(19)16-3-6-20-7-5-18-4-1-2-17-18/h1-2,4,8-10H,3,5-7H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYPTVJMWKHBXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCOCCNC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-5-bromonicotinamide

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